

A Technical Guide to N-Desmethyl Olopatadine-d6 Reference Standard for Researchers

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Compound of Interest

Compound Name: N-Desmethyl Olopatadine-d6

Cat. No.: B12360419

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For researchers, scientists, and drug development professionals, the procurement and effective use of high-quality reference standards are critical for accurate analytical method development and validation. This guide provides an in-depth overview of the commercial availability of the **N-Desmethyl Olopatadine-d6** reference standard, its associated technical data, and typical experimental applications.

N-Desmethyl Olopatadine-d6 is the deuterated analog of N-Desmethyl Olopatadine, a metabolite of the antihistamine and mast cell stabilizer, Olopatadine. Its use as an internal standard in bioanalytical methods, particularly those employing mass spectrometry, is essential for the precise quantification of N-Desmethyl Olopatadine in various biological matrices. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, leading to more accurate and reproducible results.

Commercial Suppliers and Available Information

Several reputable suppliers offer **N-Desmethyl Olopatadine-d6** as a reference standard. While specific batch data is provided on the Certificate of Analysis (CoA) upon purchase, the following table summarizes the generally available information from prominent vendors.

Supplier	Catalog Number	CAS Number (Unlabelled)	Molecular Formula
Clearsynth	CS-B-00342	113835-92-0	C ₂₀ H ₁₅ D ₆ NO ₃
LGC Standards (incorporating TRC)	TRC-D292195 (example)	113835-92-0	C ₂₀ H ₁₅ D ₆ NO ₃
Acanthus Research	OLO-16-001 (example for d6 analog)	Not specified	Not specified
Simson Pharma	Not specified	113835-92-0	C ₂₀ H ₁₅ D ₆ NO ₃

Understanding the Certificate of Analysis (CoA)

The Certificate of Analysis is a crucial document that accompanies the reference standard. It provides detailed quantitative and qualitative data for the specific batch of the compound. Researchers should meticulously review the CoA to ensure the standard meets the requirements of their analytical method. A typical CoA for **N-Desmethyl Olopatadine-d6** will include the following information.

Parameter	Typical Specification	Importance for Researchers
Identity	Confirmed by ^1H -NMR, Mass Spectrometry	Ensures the correct molecule has been synthesized.
Purity (Chemical)	>98% (typically by HPLC)	High chemical purity is essential to prevent interference from other compounds.
Isotopic Enrichment	$\geq 98\%$ Deuterium incorporation	High isotopic enrichment minimizes signal overlap from the unlabeled analyte.
Concentration (if supplied as a solution)	e.g., 100 $\mu\text{g/mL}$ in Methanol	Accurate concentration is critical for preparing calibration standards and quality controls.
Appearance	White to off-white solid	A visual check for consistency.
Solubility	e.g., Soluble in Methanol, DMSO	Important for preparing stock and working solutions.
Storage Conditions	-20°C or -80°C	Proper storage is vital to maintain the stability and integrity of the standard.
Retest Date	Provided by the supplier	Indicates the date until which the supplier guarantees the product specifications.

Experimental Protocols: Bioanalytical Quantification

N-Desmethyl Olopatadine-d6 is primarily used as an internal standard for the quantification of N-Desmethyl Olopatadine in biological samples such as plasma or serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established analytical methods for Olopatadine and its metabolites.

Sample Preparation: Protein Precipitation

- To 100 μL of the biological matrix (e.g., plasma), add 10 μL of the **N-Desmethyl Olopatadine-d6** internal standard working solution (concentration will depend on the expected analyte levels).
- Vortex the sample for 10 seconds.
- Add 300 μL of acetonitrile to precipitate the proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

Liquid Chromatography Conditions

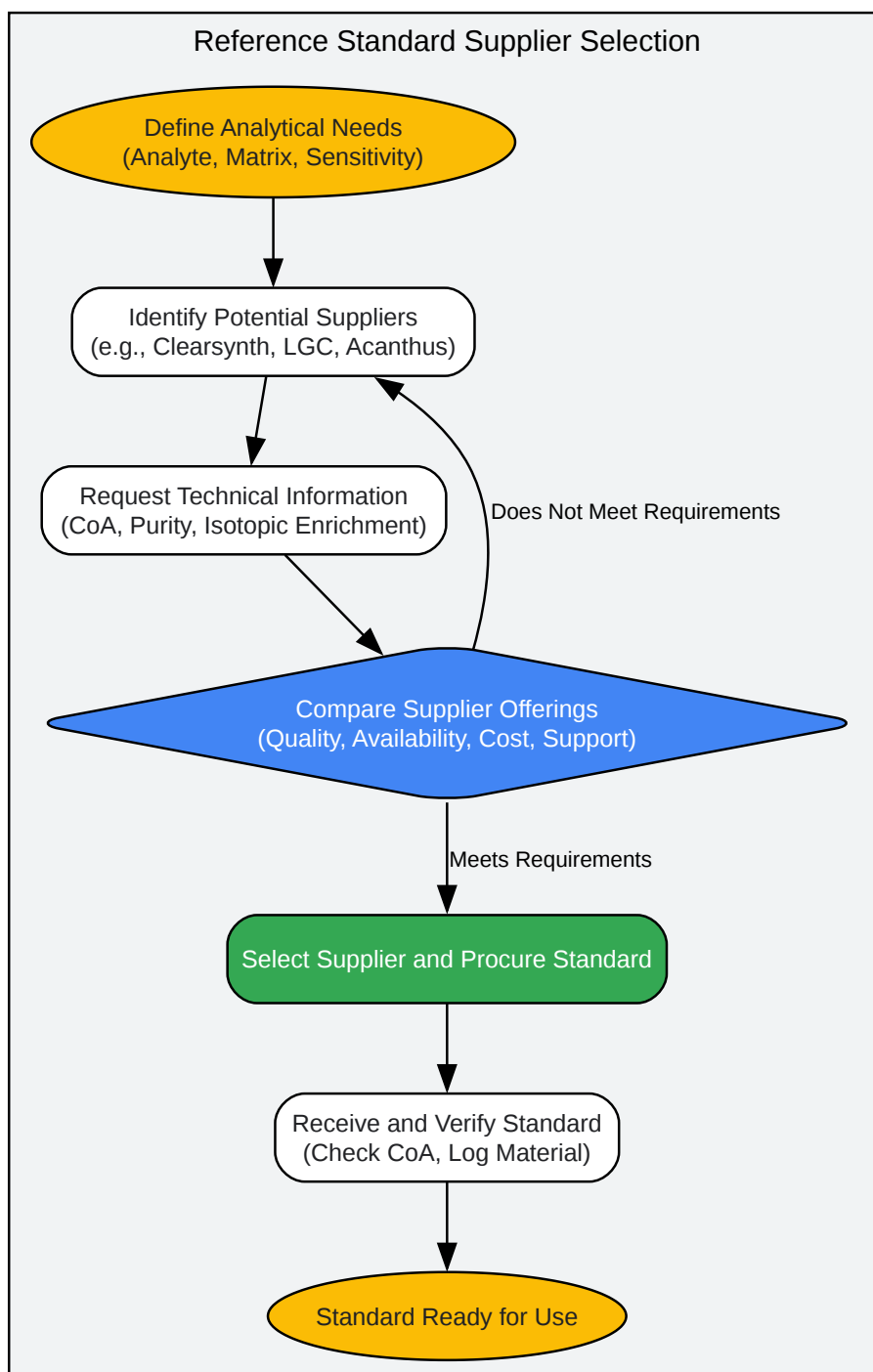
- Column: A reversed-phase column, such as a Poroshell 120 Phenyl-Hexyl (4.6 x 150 mm, 2.7 μm), is often suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 μL .
- Column Temperature: 40°C.

Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor to product ion transitions for both N-Desmethyl Olopatadine and **N-Desmethyl Olopatadine-d6** would need to be optimized on the specific mass spectrometer being used. For example:
 - N-Desmethyl Olopatadine: Q1 (Precursor Ion) -> Q3 (Product Ion)
 - **N-Desmethyl Olopatadine-d6**: Q1 (Precursor Ion + 6 Da) -> Q3 (Product Ion)
- Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized to achieve maximum sensitivity.

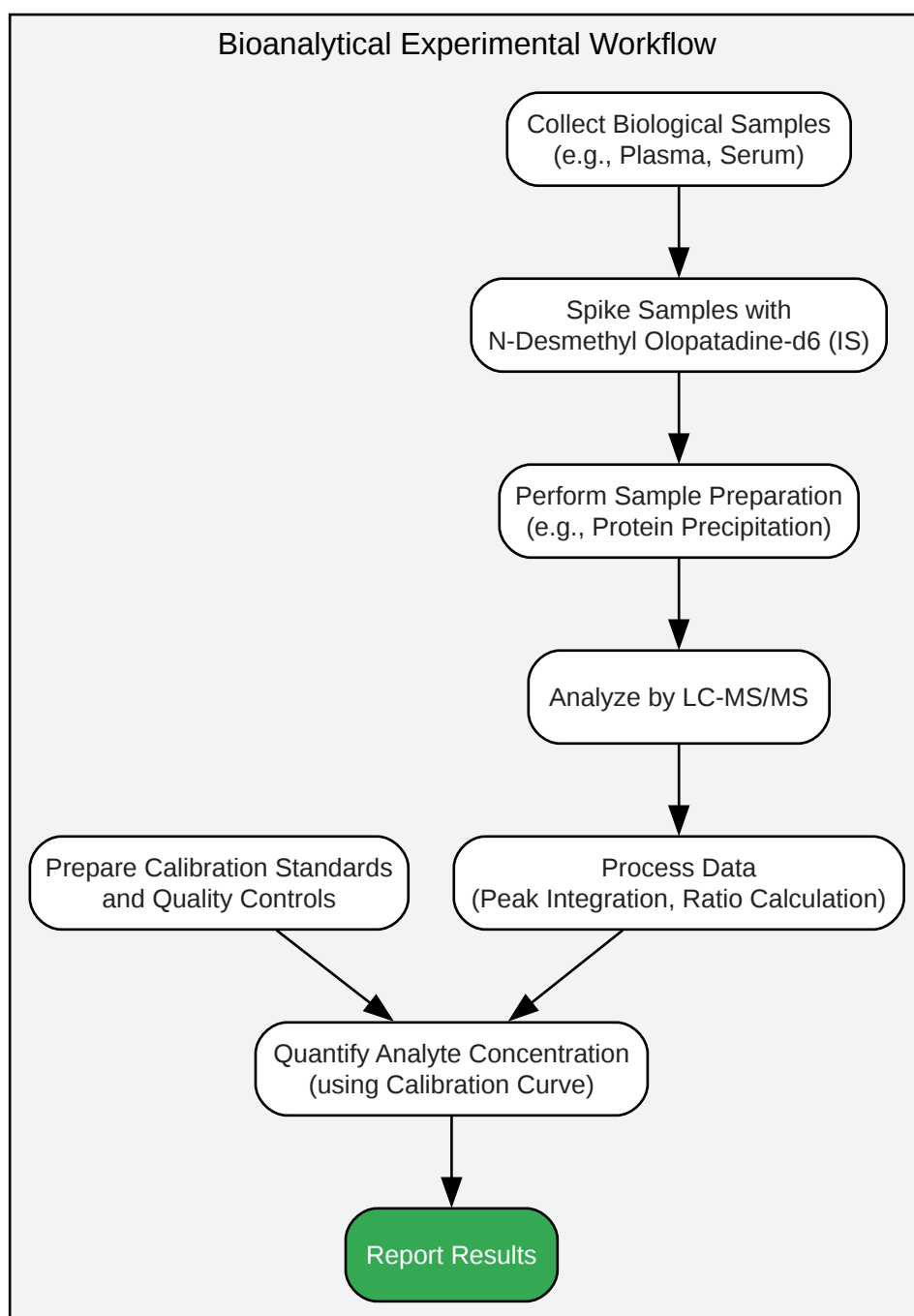
Visualizing Workflows and Logical Relationships

To aid researchers in their experimental design and procurement processes, the following diagrams illustrate key workflows.



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Caption: A logical workflow for selecting a suitable commercial supplier for a reference standard.



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Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard.

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